![molecular formula C9H8O B12904395 2H-Cyclohepta[b]furan CAS No. 275-76-3](/img/structure/B12904395.png)
2H-Cyclohepta[b]furan
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2H-Cyclohepta[b]furan is a heterocyclic compound recognized for its unique structure, which includes a seven-membered ring fused with a furan ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2H-Cyclohepta[b]furan typically involves the reaction of aryl propiolates through flash vacuum pyrolysis. This method allows for the formation of the compound under controlled high-temperature conditions . Another common synthetic route involves the iodation followed by Suzuki–Miyaura coupling reactions, which introduce aryl groups at specific positions on the molecule .
Industrial Production Methods: Industrial production of this compound often utilizes catalytic hydrogenation to remove iodine substituents, followed by reactions with malonate esters in the presence of sodium alkoxide . This method ensures high yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 2H-Cyclohepta[b]furan undergoes various chemical reactions, including:
Cycloaddition Reactions: These reactions involve the addition of olefins, active methylenes, enamines, and silyl enol ethers to form complex structures.
Electrophilic Substitution Reactions: These occur at specific positions on the molecule, influenced by the resonance structure of the compound.
Nucleophilic Addition Reactions: These reactions take place at multiple positions on the molecule, leading to the formation of diverse products.
Common Reagents and Conditions:
Cycloaddition Reactions: Olefins, active methylenes, enamines, and silyl enol ethers are commonly used.
Electrophilic Substitution Reactions: Various electrophiles can be used under mild conditions.
Nucleophilic Addition Reactions: Nucleophiles such as enamines and silyl enol ethers are used under controlled conditions.
Major Products Formed: The major products formed from these reactions include azulene derivatives, which are known for their distinct optical and electrochemical properties .
Applications De Recherche Scientifique
2H-Cyclohepta[b]furan has been extensively studied for its applications in:
Mécanisme D'action
The mechanism by which 2H-Cyclohepta[b]furan exerts its effects involves its interaction with molecular targets through electrophilic and nucleophilic reactions. The resonance structure of the compound allows for specific interactions with various molecular pathways, leading to the formation of stable products with distinct properties .
Comparaison Avec Des Composés Similaires
Azulene: A non-benzenoid aromatic hydrocarbon with a fused structure of five- and seven-membered rings.
Tropylium Ions: Known for their stability and absorption properties in the visible region of the UV-visible spectrum.
Uniqueness: 2H-Cyclohepta[b]furan is unique due to its ability to undergo diverse chemical reactions, leading to the formation of complex and stable products. Its derivatives exhibit distinct optical and electrochemical properties, making it a valuable compound in various scientific research applications .
Propriétés
Numéro CAS |
275-76-3 |
|---|---|
Formule moléculaire |
C9H8O |
Poids moléculaire |
132.16 g/mol |
Nom IUPAC |
2H-cyclohepta[b]furan |
InChI |
InChI=1S/C9H8O/c1-2-4-8-6-7-10-9(8)5-3-1/h1-6H,7H2 |
Clé InChI |
IQYNYJJLNYMECO-UHFFFAOYSA-N |
SMILES canonique |
C1C=C2C=CC=CC=C2O1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-{1-[Methoxy(phenyl)methyl]-1H-1,2,4-triazol-3-yl}cyclohexan-1-ol](/img/structure/B12904314.png)
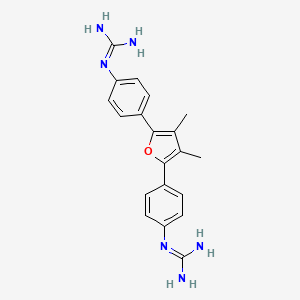

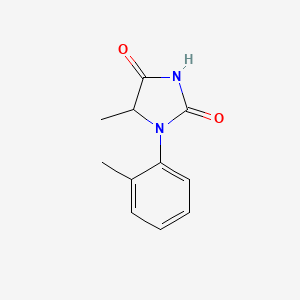
![Imidazo[1,2-a]pyrazin-8-amine, N-methyl-3-[2-(phenylmethoxy)phenyl]-](/img/structure/B12904324.png)

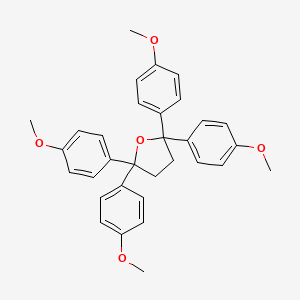
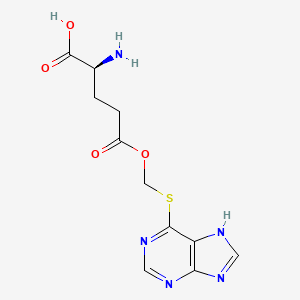
![2-(Prop-2-en-1-yl)-2,3,3a,4-tetrahydrocyclopenta[c]pyrrole-1,5-dione](/img/structure/B12904352.png)
![6-(4-Methoxyphenyl)-5-(pyridin-3-yl)furo[2,3-d]pyrimidin-4-amine](/img/structure/B12904358.png)
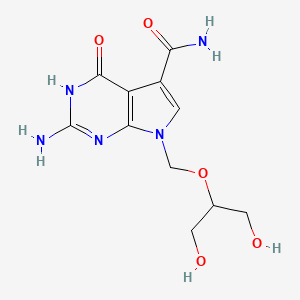
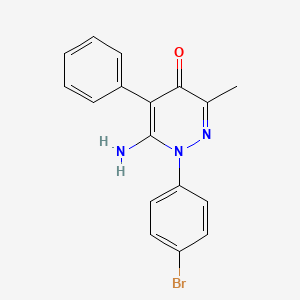
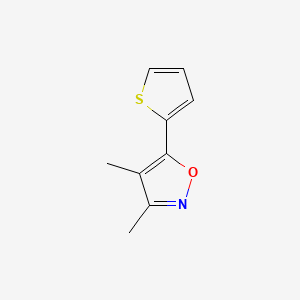
![3-(3-(2,5-Difluorobenzoyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)benzamide](/img/structure/B12904369.png)
